Pyrimidifen

描述

Historical Context of Pyrimidifen Development

The development of this compound is rooted in the broader history of synthetic pesticide research which gained significant momentum in the mid-20th century. Following the widespread use of early insecticides like DDT, the need for new active ingredients with different modes of action became apparent due to growing concerns about environmental impact and pest resistance. pesticidestewardship.org

This compound, a pyrimidinamine insecticide, was first synthesized in Japan in 1988. herts.ac.uk Its initial registration also occurred in Japan in 1995. herts.ac.uk The discovery and development of this compound were part of a larger effort by chemical companies to create novel pesticides. For instance, Nissan Chemical and Nihon Nohyaku were involved in developing other METI (Mitochondrial Electron Transport Inhibitor) acaricides around the same period. kahaku.go.jp The synthesis of this compound and other pyrimidine (B1678525) derivatives has been a subject of ongoing research, with scientists exploring different structural modifications to enhance their biological activity. researchgate.nethep.com.cn

Significance of this compound in Modern Agricultural Science

This compound plays a crucial role in modern agriculture by providing an effective tool for managing a variety of mite species that can cause significant damage to crops. herts.ac.uk Its importance lies in its specific mode of action and its effectiveness against pests that may have developed resistance to other classes of pesticides.

As a mitochondrial complex I electron transport inhibitor, this compound disrupts the energy production process in target pests. herts.ac.ukirac-online.org This mode of action is classified under the Insecticide Resistance Action Committee (IRAC) Group 21A. irac-online.orgirac-online.org The development of resistance to pesticides is a major challenge in agriculture, and the availability of compounds with different modes of action, like this compound, is essential for implementing effective resistance management strategies. pesticidestewardship.orgagriculturaljournals.com By rotating or combining pesticides with different modes of action, farmers can reduce the selection pressure that leads to resistance. irac-online.org

The use of this compound and other pesticides contributes to higher crop yields and improved quality by protecting plants from pest infestations. farmersreviewafrica.com It is used on a variety of crops, including fruits like citrus and apples, as well as vegetables. herts.ac.uk

Overview of Key Research Trajectories for this compound

Current and future research on this compound is focused on several key areas, driven by the need for sustainable and effective pest management solutions.

One major research trajectory involves the synthesis of new pyrimidinamine derivatives. researchgate.nethep.com.cn Scientists are exploring how modifications to the this compound molecule can lead to new compounds with improved efficacy, a broader spectrum of activity, or enhanced environmental profiles. researchgate.net This includes the creation of derivatives containing different chemical motifs, such as 1,2,4-oxadiazole, to investigate their insecticidal properties. hep.com.cn

Another critical area of research is the study of pesticide resistance. agriculturaljournals.comucanr.edu Understanding the mechanisms by which pests develop resistance to this compound is crucial for developing strategies to prolong its effectiveness. This research includes monitoring for resistance in pest populations and investigating the genetic basis of resistance.

Furthermore, research continues to explore the broader ecological impact of this compound. This includes its effects on non-target organisms and its fate in the environment. frontiersin.org The goal is to ensure that its use is compatible with sustainable agricultural practices that minimize harm to the environment.

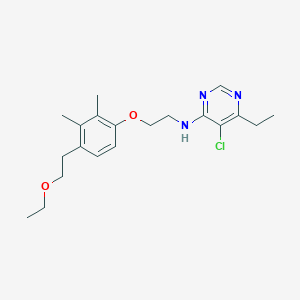

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloro-N-[2-[4-(2-ethoxyethyl)-2,3-dimethylphenoxy]ethyl]-6-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28ClN3O2/c1-5-17-19(21)20(24-13-23-17)22-10-12-26-18-8-7-16(9-11-25-6-2)14(3)15(18)4/h7-8,13H,5-6,9-12H2,1-4H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKAIUGKVKDENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)NCCOC2=C(C(=C(C=C2)CCOCC)C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057925 | |

| Record name | Pyrimidifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105779-78-0 | |

| Record name | Pyrimidifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105779-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidifen [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105779780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIMIDIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I21MX86B4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Basis of Pyrimidifen Action

Elucidation of Pyrimidifen's Mode of Action

The primary mechanism through which this compound exerts its biological effects is the disruption of cellular respiration. herts.ac.uk This is achieved by specifically targeting and inhibiting a critical component of the mitochondrial electron transport chain.

Inhibition of Mitochondrial Electron Transport System Complex I

This compound is classified as a Mitochondrial Electron Transport Inhibitor (METI). irac-online.orgirac-online.org Its specific target is Complex I, also known as NADH:ubiquinone oxidoreductase, the first and largest enzyme complex in the mitochondrial respiratory chain. irac-online.orgwikipedia.orgnih.gov This complex plays a crucial role in cellular metabolism by catalyzing the transfer of electrons from NADH to coenzyme Q10 (ubiquinone). wikipedia.orgwikiwand.com By inhibiting Complex I, this compound effectively blocks the initial step of the electron transport chain, preventing the flow of electrons. irac-online.orgnichino.co.jp This inhibitory action is the foundational event leading to the disruption of cellular energy production. irac-online.org

Disruption of ATP Synthesis via Oxidative Phosphorylation

The electron transport chain is tightly coupled to oxidative phosphorylation, the process responsible for the majority of ATP (adenosine triphosphate) synthesis in aerobic organisms. nih.govwikipedia.org The flow of electrons through the transport chain generates a proton gradient across the inner mitochondrial membrane, which in turn drives ATP synthase to produce ATP. wikipedia.orgpatsnap.com

By inhibiting electron flow at Complex I, this compound disrupts the generation of this proton gradient. youtube.com This uncoupling of electron transport from ATP synthesis leads to a sharp decline in the cell's ability to produce ATP. patsnap.comresearchgate.net As ATP is the primary energy currency of the cell, its depletion results in a cellular energy crisis, ultimately leading to the death of the organism. patsnap.com

Comparative Analysis with Other Mitochondrial Electron Transport Inhibitors (METIs)

This compound belongs to a group of pesticides known as METI acaricides, which all share the common mechanism of inhibiting Complex I. irac-online.orgresearchgate.net This group, designated as IRAC MoA Group 21A, includes several other notable compounds. irac-online.orgirac-online.org

| Compound | Chemical Class | Primary Use |

| This compound | Pyrimidinamine | Acaricide, Insecticide |

| Fenazaquin | Quinazoline | Acaricide |

| Fenpyroximate (B127894) | Pyrazole | Acaricide |

| Pyridaben (B1679940) | Pyridazinone | Acaricide, Insecticide |

| Tebufenpyrad (B1682729) | Pyrazole | Acaricide |

| Tolfenpyrad | Pyrazole-carboxamide | Acaricide, Insecticide |

| Rotenone | Isoflavonoid | Piscicide, Insecticide (Use now restricted) |

This table provides a comparative overview of this compound and other selected METIs that target Complex I. irac-online.orgwikipedia.orgresearchgate.netirac-online.org

While all these compounds target the same enzyme complex, subtle differences in their chemical structures can influence their binding affinity and spectrum of activity. irac-online.org Rotenone, a natural product, is another well-known Complex I inhibitor but is classified in a separate IRAC group (21B) due to its distinct chemical nature. irac-online.orgwikipedia.org The shared mode of action among these compounds underscores the importance of resistance management strategies, such as rotating pesticides with different modes of action, to prevent the development of cross-resistance in pest populations. irac-online.orgresearchgate.net

Molecular Interactions of this compound with Target Sites

The efficacy of this compound as a Complex I inhibitor is rooted in its specific molecular interactions at the enzyme's active site.

Binding Characteristics at the Quinone Binding Pocket of Complex I

Research indicates that this compound and other METI acaricides act at the quinone binding pocket of Complex I. researchgate.netuni-konstanz.de This pocket is the site where ubiquinone, the natural substrate, binds to accept electrons. wikipedia.orgwikiwand.com By binding to this site, this compound competitively inhibits the binding of ubiquinone, thereby blocking the electron transfer process. wikipedia.org The binding of these inhibitors is thought to occur at or near the interface of several subunits of Complex I, including the PSST and 49-kDa subunits. wikipedia.orgresearchgate.net The precise interactions are complex and are influenced by the three-dimensional structure of the binding pocket. nih.gov

Physiological and Biochemical Cascade Effects of this compound Exposure in Target Organisms

The primary mode of action of this compound is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). frontiersin.orgwikipedia.org This initial molecular interaction triggers a cascade of downstream physiological and biochemical events that ultimately lead to the toxic effects observed in target organisms, such as spider mites (Tetranychus urticae) and diamondback moths (Plutella xylostella). nih.gov The disruption of this critical cellular process sets off a chain reaction, impacting energy metabolism, inducing oxidative stress, and causing widespread cellular dysfunction.

The immediate consequence of Complex I inhibition is the blockage of electron transfer from NADH to ubiquinone. wikipedia.org This impediment has two major initial effects: it halts the pumping of protons across the inner mitochondrial membrane by Complex I and causes an accumulation of reduced NADH. The disruption of the proton gradient directly impairs the mitochondrial membrane potential, which is the driving force for ATP synthesis by ATP synthase. frontiersin.org Consequently, a severe deficit in cellular ATP production occurs, depriving the organism of the energy required to fuel essential metabolic processes, muscular activity, and cellular maintenance. frontiersin.orgnih.gov

Concurrent with the collapse of the energy supply, the inhibition of Complex I leads to an increase in the production of reactive oxygen species (ROS). nih.govconicet.gov.ar With the normal electron flow obstructed, electrons can "leak" from the iron-sulfur clusters within Complex I and prematurely react with molecular oxygen to form superoxide (B77818) radicals. nih.gov This initial burst of ROS can overwhelm the organism's antioxidant defense systems, leading to a state of oxidative stress. The excess ROS can inflict significant damage on vital cellular components, including lipids (lipid peroxidation), proteins, and nucleic acids, further compromising cellular function and integrity. nih.govnih.gov

The combined effects of energy depletion and oxidative stress trigger a broader metabolic collapse. The altered NADH/NAD+ ratio disrupts the balance of numerous metabolic pathways that are dependent on these coenzymes, including glycolysis, the citric acid cycle, and fatty acid oxidation. plantarchives.orgbiorxiv.org Studies on organisms under similar mitochondrial stress have shown significant alterations in the levels of key metabolites. For instance, a decrease in total proteins and carbohydrates has been observed in Tetranychus urticae when subjected to chemical stress, reflecting a disruption in energy storage and synthesis. plantarchives.org Furthermore, sublethal exposure to pesticides can alter the activity of crucial enzymes, including detoxification enzymes like cytochrome P450s and antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). nih.gov

These biochemical disturbances manifest as severe physiological effects at the organismal level. Target pests exposed to this compound exhibit a range of symptoms, including paralysis, cessation of feeding, and ultimately, death. gpnmag.com Sublethal exposure can have profound impacts on the life cycle of the pest, leading to reduced fecundity (egg production), decreased longevity, and impaired development. nih.govuark.edu These effects collectively contribute to the efficacy of this compound in controlling pest populations.

The following tables summarize the key cascading effects of this compound exposure and the typical changes observed in biochemical markers in target mites following exposure to mitochondrial-inhibiting acaricides.

Table 1: Cascade of Events Following this compound Exposure

| Stage | Event | Biochemical/Physiological Consequence |

|---|---|---|

| Initial Interaction | This compound binds to and inhibits Mitochondrial Complex I. | Blockage of electron transfer from NADH to ubiquinone. |

| Primary Biochemical Effect | Disruption of the electron transport chain. | Decreased proton pumping; accumulation of NADH. |

| Secondary Biochemical Effects | Impairment of mitochondrial membrane potential. | Drastic reduction in ATP synthesis (chemical energy crisis). |

| Electron leakage from Complex I. | Increased production of Reactive Oxygen Species (ROS); oxidative stress. | |

| Tertiary Metabolic Effects | Altered NADH/NAD+ ratio; ATP depletion. | Disruption of glycolysis, TCA cycle, and other metabolic pathways. |

| Oxidative damage to cellular components. | Lipid peroxidation, protein oxidation, DNA damage. |

| Organismal Physiological Effects | Cellular energy failure and widespread damage. | Cessation of feeding, paralysis, reduced development, decreased fecundity, mortality. nih.govuark.edu |

Table 2: Illustrative Changes in Biochemical Parameters in Mites Under Acaricide-Induced Mitochondrial Stress This table is a representative illustration based on findings from studies on acaricides with similar modes of action.

| Parameter | Change Observed | Implication | Reference |

|---|---|---|---|

| ATP Levels | Significantly Decreased | Cellular energy depletion, inability to perform vital functions. | frontiersin.orgnih.gov |

| Reactive Oxygen Species (ROS) | Significantly Increased | Oxidative damage to lipids, proteins, and DNA. | nih.govconicet.gov.ar |

| Total Protein | Decreased | Impaired synthesis and structural integrity. | plantarchives.org |

| Total Carbohydrates | Decreased | Depletion of primary energy reserves. | plantarchives.org |

| Superoxide Dismutase (SOD) Activity | Initially may increase, then decrease | Initial response to combat ROS, followed by overwhelming of antioxidant defenses. | nih.gov |

| Catalase (CAT) Activity | Initially may increase, then decrease | Similar to SOD, an attempt to neutralize hydrogen peroxide produced from superoxide dismutation. | nih.gov |

| Cytochrome P450s Activity | Increased (in cases of metabolic resistance) | Attempted detoxification of the xenobiotic compound. | nih.gov |

Biological Efficacy and Spectrum of Pyrimidifen

Acaricidal Efficacy Studies of Pyrimidifen

This compound is recognized for its control of spider and rust mites across various agricultural settings, including deciduous fruits, citrus, vegetables, and tea. umn.edu

This compound Activity Across Acarid Life Stages

Research indicates that this compound is effective against all life stages of spider mites. researchgate.net This comprehensive activity includes the egg, larval, nymphal, and adult stages, making it a valuable tool for managing mite populations. Studies have shown that it has ovicidal activity and is also effective against quiescent stages of mites. umn.edu

Spectrum of Mite Species Controlled by this compound

This compound has demonstrated efficacy against a variety of economically significant mite species.

Some of the key mite species controlled by this compound include:

Two-spotted spider mite (Tetranychus urticae) : A highly polyphagous pest affecting numerous crops worldwide. figshare.comgoogle.comresearchgate.netkoppert.com

Citrus red mite (Panonychus citri) : A major pest of citrus crops. koppert.comagrio.app

European red mite (Panonychus ulmi) : A significant pest of pome and stone fruits. koppert.comagrio.app

Pacific spider mite (Tetranychus pacificus) : A pest of concern in various crops in the USA. nichino.co.jp

African Red Mite (Eutetranychus africanus) : A pest controlled by this compound. herts.ac.uk

Tea red spider mite (Oligonychus coffeae) : A notable pest in Asian tea cultivation. nichino.co.jp

Flat mite (Brevipalpus phoenicis) : A pest of concern in Brazil. nichino.co.jp

Table 1: Spectrum of Mite Species Controlled by this compound

| Common Name | Scientific Name | Geographic Region of Impact |

|---|---|---|

| Two-spotted spider mite | Tetranychus urticae | Global nichino.co.jp |

| Citrus red mite | Panonychus citri | Global nichino.co.jp |

| European red mite | Panonychus ulmi | Global nichino.co.jp |

| Pacific spider mite | Tetranychus pacificus | USA nichino.co.jp |

| African Red Mite | Eutetranychus africanus | Not Specified herts.ac.uk |

| Tea red spider mite | Oligonychus coffeae | Asia nichino.co.jp |

| Flat mite | Brevipalpus phoenicis | Brazil nichino.co.jp |

Insecticidal Efficacy Studies of this compound

In addition to its acaricidal properties, this compound exhibits insecticidal activity against specific pest insects.

This compound Activity Against Specific Insect Pests

This compound has been shown to be effective in controlling the diamondback moth (Plutella xylostella) , a significant pest of vegetable crops. umn.eduresearchgate.netwiley-vch.de It is also listed as having activity against thrips , such as Thrips palmi. googleapis.com

Pyrimidifen Resistance Dynamics and Management

Mechanisms of Pyrimidifen Resistance Development

The development of resistance to this compound in arthropod pests is a complex process involving various biochemical and physiological adaptations. These mechanisms can be broadly categorized into target-site resistance, metabolic resistance, and other contributing factors like reduced penetration and behavioral changes. irac-online.orgmbimph.com

Target-Site Resistance Mechanisms

Target-site resistance occurs when genetic mutations alter the structure of the protein targeted by the acaricide, reducing its binding affinity and, consequently, its efficacy. irac-online.orgpesticidestewardship.org this compound, along with other METI acaricides like tebufenpyrad (B1682729) and fenpyroximate (B127894), acts by inhibiting the mitochondrial complex I, a crucial enzyme in the electron transport chain responsible for cellular energy production. frontiersin.orgresearchgate.net

While target-site mutations are a common mechanism of resistance for many pesticides, their role in this compound resistance has been a subject of ongoing research. irac-online.orgsci-hub.se Studies have investigated potential mutations in the subunits of mitochondrial complex I, such as the PSST subunit, which have been associated with resistance to other METI acaricides. For instance, a H92R mutation in the PSST homologue has been linked to fenpyroximate resistance in Tetranychus urticae and Panonychus citri. researchgate.netusahops.org While cross-resistance between METI-I acaricides is a concern, the specific mutations conferring resistance to this compound are still being elucidated. researchgate.net

Table 1: Known Target-Site Mutations Associated with Resistance to METI Acaricides

| Pest Species | Acaricide | Gene | Mutation | Reference |

| Tetranychus urticae | Fenpyroximate | PSST homologue | H92R | usahops.org |

| Panonychus citri | Fenpyroximate | PSST homologue | H92R, A94V | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Metabolic Resistance Mechanisms: Role of Detoxifying Enzymes

Metabolic resistance is a primary defense mechanism where pests exhibit enhanced detoxification of the acaricide, converting it into less toxic, more easily excretable substances. arizona.edumbimph.com This process is primarily mediated by three major families of detoxifying enzymes: cytochrome P450 monooxygenases (P450s), esterases (ESTs), and glutathione-S-transferases (GSTs). nih.gov

Cytochrome P450 Monooxygenase Involvement in this compound Detoxification

Cytochrome P450 monooxygenases are a diverse superfamily of enzymes that play a critical role in the metabolism of a wide range of xenobiotics, including pesticides. mdpi.comfrontiersin.org Enhanced P450 activity is a well-documented mechanism of resistance to numerous acaricides. mdpi.com In the context of this compound, studies have suggested the involvement of P450s in its detoxification. researchgate.netnih.gov

Research on pyridaben (B1679940), a structurally similar METI acaricide, has shown that inhibitors of P450s, such as piperonyl butoxide (PBO), can synergize the acaricide's toxicity, indicating that P450s are a major factor in resistance. core.ac.uknih.gov Overexpression of specific P450 genes has been linked to pyrethroid resistance in various insect species, and it is plausible that similar mechanisms contribute to this compound resistance. nih.govscience-line.com The upregulation of these enzymes can be due to mutations in their promoter regions or changes in regulatory pathways, leading to increased transcription and, consequently, higher levels of the detoxifying enzymes. mdpi.com

Esterase and Glutathione-S-Transferase Contributions to this compound Resistance

Esterases are another important group of detoxifying enzymes that contribute to pesticide resistance by hydrolyzing ester linkages present in many insecticide and acaricide molecules. nih.gov While their role in resistance to organophosphates and carbamates is well-established, their contribution to this compound resistance is an area of active investigation. sci-hub.senih.gov Some studies on other acaricides have shown increased esterase activity in resistant strains, suggesting a potential role in the detoxification of various compounds. mdpi.com

Glutathione-S-transferases (GSTs) are multifunctional enzymes that catalyze the conjugation of glutathione (B108866) to a wide range of electrophilic compounds, rendering them more water-soluble and easier to excrete. frontiersin.orgnih.gov While GSTs are known to be involved in resistance to some insecticide classes, their specific contribution to this compound resistance is not as clearly defined. mdpi.comd-nb.info However, given their broad substrate specificity, a potential role in the detoxification of this compound or its metabolites cannot be ruled out. researchgate.net

Table 2: Detoxifying Enzyme Families and Their Role in Acaricide Resistance

| Enzyme Family | Function | Known Role in Acaricide Resistance | Reference |

| Cytochrome P450 Monooxygenases (P450s) | Oxidation, hydroxylation, and other metabolic conversions of xenobiotics. | Major mechanism for many acaricides, including METIs. core.ac.uknih.gov | mdpi.comfrontiersin.org |

| Esterases (ESTs) | Hydrolysis of ester bonds. | Implicated in resistance to various acaricides, though specific role in this compound resistance is less clear. sci-hub.semdpi.com | nih.gov |

| Glutathione-S-Transferases (GSTs) | Conjugation of glutathione to xenobiotics for detoxification. | Contributes to resistance against some acaricide classes. mdpi.comnih.gov | frontiersin.org |

This table is interactive. Click on the headers to sort the data.

Reduced Penetration and Behavioral Resistance Phenotypes

Reduced Penetration: This form of resistance involves modifications to the insect's cuticle, making it less permeable to the acaricide. mbimph.comucanr.edu A thicker or biochemically altered cuticle can slow down the rate of this compound absorption, providing more time for metabolic detoxification to occur. nih.gov While often conferring a low level of resistance on its own, reduced penetration can act synergistically with other resistance mechanisms. nih.gov

Behavioral Resistance: Pests may also evolve behaviors that reduce their exposure to acaricides. nih.gov This can include avoidance of treated surfaces or changes in feeding habits. nih.gov While less documented for this compound specifically, behavioral resistance is a recognized mechanism that can diminish the effectiveness of chemical control measures. mbimph.com

Epidemiology and Monitoring of this compound Resistance

The effective management of this compound resistance relies on understanding its prevalence and dynamics within pest populations. agriculturaljournals.comnih.gov Monitoring for resistance is a critical component of any Integrated Pest Management (IPM) program. irac-online.org

Epidemiology: The spread of this compound resistance is influenced by several factors, including the initial frequency of resistance alleles in the population, the intensity of selection pressure (i.e., the frequency and extent of acaricide use), the fitness of resistant individuals in the absence of the acaricide, and the movement of pests between treated and untreated areas. nih.gov High reproductive rates and short generation times, characteristic of many mite species, can accelerate the evolution of resistance. sci-hub.se

Monitoring: Regular monitoring of pest populations for changes in susceptibility to this compound is essential for early detection of resistance and for making informed control decisions. ahdb.org.ukbrieflands.com Monitoring methods can include:

Bioassays: These laboratory-based tests expose field-collected pests to a range of acaricide concentrations to determine the level of susceptibility or resistance compared to a known susceptible population. ahdb.org.uk

Biochemical Assays: These assays measure the activity of detoxifying enzymes like P450s, esterases, and GSTs in individual pests or population samples, providing insights into the potential for metabolic resistance. nih.gov

Molecular Diagnostics: DNA-based methods can be used to detect specific target-site mutations associated with resistance. ahdb.org.uk This approach allows for rapid and sensitive screening of large numbers of individuals.

The data gathered from these monitoring efforts are crucial for developing and implementing effective resistance management strategies, such as rotating acaricides with different modes of action, to preserve the long-term efficacy of valuable control agents like this compound. elifesciences.orgnih.gov

Field Surveillance Methodologies for this compound Resistance Alleles

Effective resistance management begins with vigilant field surveillance to detect the emergence and spread of resistance alleles before they lead to widespread control failures. irac-online.org Proactive monitoring programs are designed to measure changes in pest susceptibility over time. irac-online.org

Key surveillance methodologies include:

Systematic Field Efficacy Monitoring: This involves the methodical evaluation of this compound's performance in commercial fields or on designated sentinel plots. irac-online.org A decline in efficacy, when other factors are ruled out, can be the first indicator of emerging resistance.

Molecular Diagnostics: Once resistance-conferring mutations are identified, molecular tools can be developed for rapid screening of field populations. elifesciences.org Techniques such as Polymerase Chain Reaction (PCR)-based assays and pyrosequencing can detect specific point mutations in target genes. nih.gov For instance, mutations in the mitochondrial complex I subunits, the target site for this compound, can be monitored. researchgate.netresearchgate.net These methods allow for the quantification of resistance allele frequency within a population, providing a precise measure of resistance pressure. elifesciences.orgnih.gov

Reactive Monitoring: This approach relies on investigating reports of control failures from growers and crop advisors. irac-online.org Samples from these problem areas are then collected for laboratory bioassays and molecular testing to confirm resistance. irac-online.org

Laboratory-Based Bioassays for Susceptibility Monitoring of this compound

Laboratory bioassays are fundamental for quantifying the level of resistance in a pest population. cicr.org.in These standardized tests involve exposing collected pest samples to a range of this compound concentrations to determine lethal concentration (LC50) values. rothamsted.ac.ukprotocols.io A significant increase in the LC50 value of a field population compared to a known susceptible baseline strain indicates resistance. who.int

Commonly used bioassay methods for spider mites include:

Leaf-Dip Bioassay: This is a widely used method where leaf discs are dipped into serial dilutions of the acaricide. protocols.iothepharmajournal.comnih.gov Mites are then placed on the dried, treated leaves, and mortality is assessed after a specific period. thepharmajournal.comentomoljournal.com This technique is suitable for evaluating both adult and nymphal mite stages. inrae.frresearchgate.net

Slide-Dip Method: Mites are affixed to double-sided tape on a microscope slide, which is then briefly immersed in the test solution. nih.gov

Microimmersion Bioassay: This technique involves immersing batches of mites in a small volume of the test solution using a pipette tip before transferring them to clean foliage for observation. rothamsted.ac.uk

Adult Vial Test (Residual Contact): The inner surface of glass vials is coated with the insecticide. nih.gov Mites are then introduced into the vials, and the mortality rate is recorded. nih.gov

By comparing the LC50 of field populations to a susceptible lab strain, a Resistance Ratio (RR) can be calculated, which provides a quantitative measure of the resistance level. who.int

Table 1: Example of Bioassay Data for a METI-Acaricide Resistant Strain of Tetranychus urticae

| Acaricide | Strain | LC50 (mg/L) | Resistance Ratio (RR) | Reference |

|---|---|---|---|---|

| Pyridaben | Susceptible (GSS) | 0.11 | - | nih.gov |

| Resistant (AKITA) | 121 | 1100 | ||

| Fenpyroximate | Susceptible (GSS) | 0.09 | - | nih.gov |

| Resistant (AKITA) | 78.3 | 870 |

Genetic Characterization of this compound Resistant Strains

Understanding the genetic basis of resistance is crucial for developing effective management and monitoring strategies. Resistance to this compound, a Mitochondrial Electron Transport Inhibitor (METI) at complex I, can arise from two primary mechanisms. researchgate.netirac-online.org

Target-Site Resistance: This involves genetic mutations in the protein that the acaricide binds to, reducing its effectiveness. arizona.edu For this compound and other METI-I acaricides, the target is the NADH:ubiquinone oxidoreductase enzyme complex in the mitochondria. researchgate.net Point mutations in the genes encoding subunits of this complex, such as the PSST subunit (e.g., the H92R mutation), have been strongly associated with high levels of resistance to METI-I acaricides in pests like Tetranychus urticae and Panonychus citri. researchgate.net

Metabolic Resistance: This occurs when pests evolve enhanced abilities to detoxify the acaricide before it can reach its target site. arizona.edu This is often mediated by the overexpression of detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s). plos.orgmdpi.comnih.gov Studies on METI-acaricide resistant spider mites have shown that enhanced P450 activity contributes significantly to resistance. nih.govinrae.fr The involvement of P450s can be investigated using synergists like piperonyl butoxide (PBO), which inhibits these enzymes. A significant increase in mortality when PBO is used with this compound indicates that metabolic resistance is a key factor. nih.govplos.org

Strategies for this compound Resistance Management

To delay the evolution of resistance and maintain the effectiveness of this compound, it is essential to use it within a structured Insecticide/Acaricide Resistance Management (IRM) program. irac-online.orgarizona.edu

Integration of this compound into Insecticide/Acaricide Resistance Management (IRM) Programs

The Insecticide Resistance Action Committee (IRAC) provides a framework for IRM by classifying pesticides based on their Mode of Action (MoA). arizona.eduirac-online.org this compound belongs to MoA Group 21A, which includes other METI-I acaricides. irac-online.orgirac-online.org The core principle of IRM is to minimize selection pressure from any single MoA. irac-online.orgcroplife.org.au This is achieved by rotating different MoA groups and integrating other control tactics as part of an Integrated Pest Management (IPM) strategy. arizona.edu

Alternation and Mixture Strategies Involving this compound

Alternation is a key IRM tactic. researchgate.net To manage resistance to this compound (Group 21A), it should be used in rotation with acaricides from different MoA groups. arizona.educroplife.org.au This ensures that successive generations of the pest are not treated with compounds that have the same target site. irac-online.orgirac-online.org

Applications are often organized into "spray windows" or "blocks," where a specific MoA is used for a defined period, followed by a switch to a different MoA for the next window. croplife.org.auirac-online.org The use of mixtures, where this compound is tank-mixed with an acaricide from a different MoA group, can also be a strategy, but it is essential that both components are used at their full effective rates.

Table 2: Example of an Acaricide Rotation Program Incorporating a Group 21A Compound

| Application Window | IRAC MoA Group | Example Compound | Management Note |

|---|---|---|---|

| Window 1 | 21A | This compound | Do not apply consecutive sprays of the same MoA group. |

| Window 2 | 23 | Spiromesifen | Targets lipid biosynthesis, a different MoA from this compound. |

| Window 3 | 6 | Abamectin (B1664291) | Chloride channel activator, providing another rotational partner. |

Cross-Resistance Spectrum Studies for this compound and Related Compounds

Cross-resistance occurs when resistance to one pesticide confers resistance to another, often because they share the same MoA or are detoxified by the same metabolic pathway. irac-online.org There is a high risk of cross-resistance among all acaricides in IRAC Group 21A (METI-I inhibitors) due to their shared target site. arizona.eduirac-online.orgbasf.us

Studies have confirmed this, showing that mite populations resistant to one METI-I acaricide, like pyridaben or fenpyroximate, often exhibit high levels of resistance to others in the same group, including tebufenpyrad. nih.govresearchgate.net For example, a pyridaben-resistant strain of T. urticae with a resistance ratio of over 4,000-fold also showed resistance to other METI acaricides. mdpi.com This is a critical consideration for IRM; rotating between compounds within Group 21A (e.g., from this compound to Pyridaben) is not an effective resistance management strategy and should be avoided. pesticidestewardship.org

Conversely, studies may show no cross-resistance to compounds with different modes of action. For instance, a pyridaben-resistant strain might remain susceptible to acaricides like spirodiclofen (B1663620) (Group 23) or abamectin (Group 6), making them suitable rotation partners. mdpi.com

Investigating Synergistic Approaches to Overcome this compound Resistance

The evolution of resistance to acaricides like this compound in pest populations, particularly in species such as the two-spotted spider mite (Tetranychus urticae), presents a significant challenge to effective pest management. core.ac.ukucanr.edu Resistance often arises from the selection of individuals with enhanced metabolic capabilities that can detoxify the active compound before it reaches its target site. ucanr.eduirac-online.orgarizona.edu This metabolic resistance is frequently mediated by enzyme families like cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs). ucanr.edunih.gov To counteract this, research has focused on synergistic approaches, where this compound is combined with other chemical agents to restore its efficacy. Synergists are compounds that may have little to no pesticidal activity on their own but can enhance the potency of another pesticide. plos.orgmdpi.com

The primary goal of a synergistic approach is to inhibit the specific mechanisms conferring resistance in the pest. nih.gov For instance, if resistance is due to elevated P450 activity, a synergist that inhibits these enzymes can make the resistant pest population susceptible to this compound again. core.ac.ukplos.org The investigation into these combinations is crucial for developing sustainable resistance management strategies, aiming to prolong the effectiveness of existing acaricides. epo.orgnih.gov

Research Findings on Synergism

Studies have demonstrated that the efficacy of mitochondrial electron transport inhibitor (METI) acaricides, the class to which this compound belongs, can be enhanced by using synergists. core.ac.ukirac-online.org A common mechanism of resistance to this group is detoxification by P450 enzymes. core.ac.uk Consequently, the use of P450 inhibitors like piperonyl butoxide (PBO) has been a key area of investigation. core.ac.ukplos.org Research on pyridaben, another METI acaricide closely related to this compound, showed that PBO can act as an effective synergist to control resistant populations of spider mites, indicating that detoxification by P450 enzymes is a major resistance mechanism. core.ac.uk

Beyond classical synergists like PBO, mixing different acaricides with distinct modes of action is a widely explored strategy to manage resistance and achieve synergistic effects. nih.govd-nb.info Research has evaluated the joint toxic effects of various acaricide combinations against resistant mite populations. For example, a study on the joint action of abamectin, chlorfenapyr, and pyridaben against Tetranychus urticae eggs revealed significant potentiation effects. d-nb.info When combined, the toxicity of the mixtures was considerably higher than that of the individual compounds. d-nb.info

The synergistic ratio (SR) or co-toxicity factor is a measure used to quantify the degree of synergism, calculated by comparing the LC50 (lethal concentration required to kill 50% of a test population) of the pesticide alone versus in combination with a synergist. d-nb.infocore.ac.uk A value significantly greater than 1 indicates synergism.

A study investigating the contact toxicity of several acaricides and their mixtures against the eggs of T. urticae provides quantitative evidence of synergism. The findings demonstrated that mixtures of abamectin, chlorfenapyr, and pyridaben resulted in a significant increase in toxicity. d-nb.info

Table 1: Joint Toxicity of Acaricide Combinations Against Tetranychus urticae Eggs

Data sourced from a study on the toxicity of acaricide mixtures against T. urticae. d-nb.info

Other research has explored combining chemical acaricides with biological control agents. For example, studies have shown that entomopathogenic fungi, such as Paecilomyces fumosoroseus, when combined with the insecticide chlorfenapyr, resulted in significantly higher mortality (over 90%) of T. urticae than when either agent was used alone. researchgate.netzsp.com.pk Such combinations represent an integrated approach, leveraging different modes of action to enhance control and manage resistance.

Furthermore, interactions between acaricides and fungicides have been noted. Certain sterol biosynthesis inhibiting (SBI) fungicides, like prochloraz, have been found to synergize the toxicity of acaricides, including the METI inhibitor fenpyroximate, likely by inhibiting the P450 enzymes responsible for detoxification. apiculture.com This highlights a broader potential for synergistic combinations beyond just mixing insecticides or acaricides.

These synergistic approaches, whether using specific enzyme inhibitors, mixing active ingredients with different modes of action, or combining chemical and biological agents, are vital for overcoming metabolic resistance and preserving the utility of important compounds like this compound in pest management programs. epo.org

Table of Mentioned Compounds

Toxicological Research of Pyrimidifen

Mechanistic Toxicology of Pyrimidifen

Mechanistic toxicology investigates how a chemical substance causes adverse effects at the molecular and cellular levels. For this compound, this involves understanding its impact on cellular structures, the nervous system, and various organ systems.

Cellular and Subcellular Impacts of this compound

This compound's primary mechanism of action is the inhibition of the mitochondrial electron transport chain at complex I (NADH:ubiquinone reductase). researchgate.netpublications.gc.ca This inhibition disrupts cellular respiration, leading to a decrease in ATP production, the cell's main energy currency. publications.gc.ca In vitro studies on human neuroblastoma cells have demonstrated that exposure to complex I inhibitors like this compound can result in ATP depletion and cell death. publications.gc.ca The efficiency of photo-induced cell death is dependent on the subcellular site of origin for reactive oxygen species. frontiersin.org Eukaryotic cells possess organized subcellular compartments, and changes in their morphology upon chemical treatment can indicate specific organelle accumulation. nih.gov

Neurological Effects of this compound Exposure

While this compound is a known inhibitor of mitochondrial complex I, a key process in neuronal function, comprehensive in vivo studies have not demonstrated specific neurotoxicity that could be directly linked to this mechanism. publications.gc.ca However, general toxicological studies in rats have noted behavioral signs such as moderate apathy, decreased respiration, hunched posture, and abnormal gaits at higher dose levels. scbt.comndl.go.jp Pharmacological studies have also investigated its effects on the central nervous system, including behavioral signs in rats. scbt.com Some pyrimidine (B1678525) derivatives have been observed to induce sedative effects in "open field" tests with animals.

Effects of this compound on Organ Systems and Functions

Toxicological studies have revealed effects on several organ systems following this compound exposure, particularly at higher doses.

Key Organ System Effects of this compound

| Organ System | Observed Effects | Species |

| Gastrointestinal | Liquid feces, vomiting, decreased gastric secretion volume. scbt.comndl.go.jpfsc.go.jp | Dogs, Rats |

| Hepatic (Liver) | Increased organ weight. fsc.go.jp In chronic studies, slight hypertrophy was noted. inchem.org | Rats, Dogs |

| Renal (Kidney) | Increased organ weight, inhibition of urinary output, and increased urinary electrolyte excretion. ndl.go.jpfsc.go.jpfujifilm.com | Rats |

| Hematological (Blood) | Effects on the blood system and in vitro hemolysis have been noted. scbt.comndl.go.jpfujifilm.com | Rats |

| Respiratory | Decreased respiration. ndl.go.jp Single exposure can affect the respiratory system. nih.gov | Rats |

| Cardiovascular | Changes in cardiovascular parameters at higher doses. scbt.comndl.go.jp | Dogs |

In chronic toxicity studies, general effects such as depression of body weight gain and lower food consumption were observed at higher dose levels. scbt.comndl.go.jp

Reproductive and Developmental Toxicology Studies of this compound

Reproductive and developmental toxicology studies are crucial for assessing the potential of a substance to interfere with reproduction and normal development.

Two-Generation Reproductivity Assessments of this compound

Two-generation reproduction toxicity studies are designed to evaluate the effects of a substance on male and female reproductive performance and the development of offspring over two generations. fao.orgoecd.org In a two-generation reproductivity study conducted in rats, this compound was found to cause suppressed body weight in both parent animals and their offspring at the same dose level. publications.gc.cafsc.go.jp However, the study concluded that this compound does not interfere with normal reproduction. scbt.com The primary goal of such studies is to determine the no-observed-adverse-effect levels (NOAELs) for parental toxicity, reproductive outcomes, and pup development. fao.org

Endpoints in a Two-Generation Reproductive Toxicity Study fao.orgfda.gov

| Category | Endpoints |

| Parental | Mating, fertility, gestation, birth, viability, and lactation indices; sperm number and quality; survival; body weight; necropsy and histopathological findings. |

| Offspring | Sex ratio; survival; body weight; developmental landmarks (e.g., anogenital distance, sexual maturation); necropsy and histopathological findings. |

Developmental Toxicity Evaluations of this compound

Developmental toxicity studies assess the potential for adverse effects on the developing organism, which can manifest as structural abnormalities, altered growth, functional deficits, or death. epa.gov Developmental toxicity studies for this compound have been conducted in both rats and rabbits. fsc.go.jp The results of these studies indicated that this compound is not teratogenic (does not cause birth defects). fsc.go.jp There was no evidence of increased sensitivity in fetuses or offspring compared to the maternal animals. publications.gc.ca The lowest-observed-adverse-effect-level (LOAEL) for maternal toxicity in rabbits was identified from these studies. fsc.go.jp

Carcinogenicity and Genotoxicity Assessments of this compound

The potential for this compound to induce cancerous tumors and genetic mutations has been evaluated through a series of toxicological studies. These assessments include long-term exposure studies in animal models to determine carcinogenic potential and a battery of tests to assess genotoxicity.

Long-Term Carcinogenicity Studies of this compound

Long-term carcinogenicity studies have been conducted on this compound using rodent models to assess its potential to cause cancer following prolonged exposure. These studies typically involve administering the substance to animals over a significant portion of their lifespan. fao.org

In a combined chronic toxicity and carcinogenicity study conducted on rats, an increased incidence of adrenal pheochromocytomas was observed in male rats. fsc.go.jp However, it was concluded that a genotoxic mechanism was unlikely to be responsible for this tumor induction. fsc.go.jp Other assessments have concluded that there is no evidence of carcinogenicity in animal studies and that this compound is not considered oncogenic. hpc-standards.comscbt.comndl.go.jp Carcinogenicity studies have also been carried out in mice. fsc.go.jp

The table below summarizes the key findings from long-term carcinogenicity studies on this compound.

| Test Animal | Study Type | Key Findings | Conclusion |

|---|---|---|---|

| Rats | Combined Chronic Toxicity/Carcinogenicity Study | Increased incidence of adrenal pheochromocytomas in males. fsc.go.jp | Tumor induction considered unlikely to be via a genotoxic mechanism. fsc.go.jp |

| Mice | Carcinogenicity Study | No evidence of carcinogenicity reported in several assessments. hpc-standards.comscbt.comndl.go.jp | Considered not oncogenic. scbt.comndl.go.jp |

Genotoxicity Testing of this compound

This compound has been evaluated in a range of in vitro and in vivo assays designed to detect genetic damage. These tests assess different endpoints, including gene mutations, chromosomal aberrations, and other forms of DNA damage. europa.eunih.gov

The table below provides a summary of the various genotoxicity tests conducted on this compound.

| Assay Type | Test System | Metabolic Activation | Result |

|---|---|---|---|

| Gene Mutation (in vitro) | Ames test (S. typhimurium) | With and without | Negative. hpc-standards.com |

| Gene Mutation (in vitro) | Hamster ovary cells | Not specified | Negative. hpc-standards.com |

| Chromosomal Aberration (in vitro) | Sister chromatid exchange (Hamster ovary cells) | Not specified | Equivocal. hpc-standards.com |

| Chromosomal Aberration (in vivo) | Micronucleus test (Mouse) | N/A | Positive in some tests. hpc-standards.com |

Environmental Fate and Degradation of Pyrimidifen

Pyrimidifen Dissipation and Persistence in Environmental Compartments

The dissipation and persistence of this compound in the environment are governed by a combination of biotic and abiotic processes that vary depending on the environmental matrix.

Soil Degradation Kinetics and Persistence of this compound

The persistence of a pesticide in soil is a key factor in determining its potential for long-term environmental impact. The degradation of this compound in soil is primarily a biological process, influenced by the activity of soil microorganisms. nih.govpic.int The rate of degradation is typically measured by its half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate.

Research indicates that this compound is non-persistent in the soil under field conditions. herts.ac.uk The typical dissipation half-life (DT₅₀) in the field is approximately 7 days. herts.ac.uk Factors such as soil type, organic matter content, temperature, and moisture can influence the rate of degradation, primarily by affecting microbial populations and their metabolic activity. researchgate.net While first-order kinetics are often used to model degradation, the process in soil can be complex. google.com

This table summarizes the soil degradation data for this compound.

| Parameter | Value | Condition | Source | Interpretation |

|---|---|---|---|---|

| DT₅₀ (Typical, Field) | 7 days | Aerobic | herts.ac.uk | Non-persistent |

Aqueous Hydrolysis and Photolysis of this compound

The degradation of this compound in aquatic systems is influenced by two primary abiotic processes: hydrolysis and photolysis. Hydrolysis is the chemical breakdown of a compound due to reaction with water, while photolysis is its degradation by light. libretexts.org

Specific experimental data on the rate of hydrolysis and photolysis for this compound is limited in publicly available scientific literature. The University of Hertfordshire's Pesticide Properties Database notes an absence of data for both aqueous hydrolysis and aqueous photolysis DT₅₀ values for this compound. herts.ac.uk For context, related compounds in the METI (Mitochondrial Electron Transport Inhibitor) class, such as pyridaben (B1679940), can be susceptible to rapid photolysis, while others like pyriproxyfen (B1678527) are reported to be stable to hydrolysis. herts.ac.ukresearchgate.netnih.gov However, without direct studies, the specific rates for this compound remain undetermined.

Volatilization Potential of this compound from Environmental Matrices

Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, which can be a significant pathway for dissipation from soil and water surfaces into the atmosphere. synthinkchemicals.com This potential is primarily assessed using the compound's vapor pressure and its Henry's Law Constant. researchgate.net

This compound exhibits a very low vapor pressure and a low Henry's Law Constant, which suggests that it has a low potential for volatilization. herts.ac.uk Its vapor pressure has been reported as 1.6 x 10⁻⁴ mPa at 20°C. herts.ac.uk The Henry's Law constant, which describes the partitioning of a chemical between water and air, is also very low. This indicates that this compound is not expected to readily volatilize from moist soil or water surfaces, and thus, volatilization is not considered a major route of environmental dissipation. herts.ac.uk

This table presents the physicochemical properties of this compound related to its volatilization potential.

| Property | Value | Temperature | Source | Interpretation |

|---|---|---|---|---|

| Vapor Pressure | 1.6 x 10⁻⁴ mPa | 20°C | herts.ac.uk | Low Volatility |

| Henry's Law Constant | 2.09 x 10⁻¹⁰ Pa m³ mol⁻¹ | 25°C | herts.ac.uk | Non-volatile from water |

Metabolism and Degradation Pathways of this compound

The breakdown of this compound into simpler molecules, or metabolites, occurs through both biological and non-biological pathways. These transformation processes determine the ultimate fate and environmental persistence of the compound.

Biotic Degradation Pathways of this compound (Microbial Metabolism)

The primary mechanism for the degradation of many organic pesticides in the environment is microbial metabolism. Microorganisms such as bacteria and fungi utilize the chemical as a source of carbon and energy, breaking it down through enzymatic processes. pic.int this compound acts by inhibiting the mitochondrial complex I electron transport chain, a fundamental cellular process. herts.ac.uk

Abiotic Degradation Pathways of this compound

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. The main pathways for this process are chemical hydrolysis and photolysis. synthinkchemicals.com

As noted previously, specific experimental data on the hydrolysis and photolysis of this compound, including its degradation products, are scarce. herts.ac.uk Abiotic degradation pathways are highly dependent on the chemical structure of the compound and environmental conditions. For a molecule like this compound, potential abiotic degradation could involve the cleavage of the ether linkage or the chlorine atom from the pyrimidine (B1678525) ring through photolytic energy, or hydrolysis at different sites on the molecule. However, without experimental evidence, the specific abiotic degradation pathways and the identity of the resulting transformation products for this compound remain unconfirmed.

Identification and Characterization of this compound Degradation Products

The environmental degradation of this compound, like many complex organic pesticides, results in the formation of various transformation products. The identification and characterization of these degradants are crucial for a comprehensive understanding of its environmental fate and potential long-term impacts. The degradation process can be initiated through various mechanisms, including hydrolysis, photolysis, and microbial metabolism, leading to a range of smaller, often more polar molecules.

Forced degradation studies, a common practice in the pharmaceutical and agrochemical industries, are employed to predict the degradation pathways of compounds under various stress conditions such as acid and base hydrolysis, oxidation, heat, and light exposure. mdpi.comscirp.orgnih.govrsc.org These studies utilize advanced analytical techniques to separate, identify, and characterize the resulting degradation products.

The primary analytical approach for identifying and characterizing these degradants involves the use of hyphenated chromatographic and spectrometric techniques. acgpubs.org Ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) is used to separate the various components of a stressed sample. mdpi.comnih.gov The separated components are then introduced into a mass spectrometer for identification and structural elucidation.

High-resolution mass spectrometry (HRMS), often coupled with techniques like time-of-flight (TOF) or Orbitrap mass analyzers, provides accurate mass measurements of the parent ion and its fragment ions. nih.govrsc.org This information is critical for determining the elemental composition of the degradation products. Further structural information is obtained through tandem mass spectrometry (MS/MS or MSn) experiments, which involve the fragmentation of selected ions to reveal their substructures. nih.gov On-line hydrogen/deuterium (H/D) exchange studies can also be employed to determine the number of labile hydrogens in a molecule, aiding in the structural assignment. nih.gov In some cases, liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy is used for definitive structure confirmation of the degradation products. nih.gov

While specific degradation products of this compound are not detailed in the provided search results, the general methodologies described above are standard for such investigations. The resulting data from these analyses allow for the proposal of degradation pathways and the identification of key transformation products that may persist in the environment.

This compound Mobility and Adsorption in Environmental Systems

The movement and partitioning of this compound in the environment are governed by its physicochemical properties and interactions with soil and water components. Understanding its mobility and adsorption characteristics is essential for predicting its potential to contaminate water resources and its bioavailability to organisms.

Soil Adsorption and Leaching Potential of this compound

The adsorption of pesticides to soil particles is a critical process that influences their mobility, degradation, and bioavailability. researchgate.netcaliforniaagriculture.org The extent of adsorption is influenced by both the properties of the pesticide and the characteristics of the soil. californiaagriculture.org Generally, pesticides with low water solubility and high affinity for organic matter tend to be more strongly adsorbed. californiaagriculture.org

Key soil properties affecting adsorption include:

Soil Organic Matter (SOM): SOM is a primary sorbent for many organic pesticides due to its high surface area and diverse functional groups. numberanalytics.comsagrainmag.co.za Soils with higher organic matter content typically exhibit greater adsorption of pesticides. californiaagriculture.org

Clay Content and Type: Clay minerals, with their charged surfaces, can also adsorb pesticide molecules, particularly those that are polar or can become charged. sagrainmag.co.za

Soil pH: The pH of the soil can influence the charge of both the pesticide molecule and the soil colloids, thereby affecting adsorption. numberanalytics.comnih.gov

The adsorption of a pesticide is often quantified by the Freundlich adsorption coefficient (Kf) or the organic carbon-normalized adsorption coefficient (Koc). A higher Koc value indicates stronger adsorption to soil organic carbon and, consequently, lower mobility. For instance, pyridaben, a compound with similar properties to this compound, has a high organic carbon partition coefficient, which is expected to limit its mobility in soil. regulations.gov

The leaching potential of a pesticide, its likelihood to move through the soil profile into groundwater, is inversely related to its adsorption. californiaagriculture.org Pesticides that are weakly adsorbed are more prone to leaching. sagrainmag.co.za Mathematical models can be used to predict the distribution of pesticides in the soil profile based on their adsorption characteristics and the amount of water moving through the soil. californiaagriculture.org

Transport Mechanisms of this compound in Aquatic and Terrestrial Systems

The transport of this compound in the environment can occur through several pathways, moving the compound from its point of application to other environmental compartments.

Terrestrial Transport: In terrestrial systems, the primary transport mechanism is often associated with soil erosion. regulations.gov Due to its expected high adsorption to soil particles, this compound is likely to be transported with eroded soil particles during runoff events. regulations.gov Volatilization, the process of a chemical turning into a gas, can also contribute to its movement, although the susceptibility of a compound to atmospheric photolysis can limit its long-range transport. regulations.gov

Aquatic Transport: Once in aquatic systems, which can occur through spray drift or runoff of sediment-bound residues, the transport of this compound is governed by its partitioning behavior. regulations.govmicrobe-investigations.com Given its hydrophobic nature, it is expected to partition from the water column to benthic sediments. regulations.gov The movement of pesticides in aquatic environments is largely influenced by their adsorption to small particles in runoff waters. epa.gov These contaminated particles can then be transported over distances within the aquatic system. wur.nl

Impact of Environmental Factors on this compound Fate

The persistence and degradation of this compound in the environment are significantly influenced by a variety of environmental factors. These factors can affect both the rate and the pathway of its breakdown.

Influence of Soil Chemistry and Microbial Activity on this compound Degradation

The degradation of pesticides in soil is a complex process involving chemical, biological, and photochemical pathways. numberanalytics.com

Soil Chemistry:

pH: Soil pH can directly influence the chemical degradation of pesticides through processes like hydrolysis. numberanalytics.com It can also indirectly affect degradation by influencing microbial populations and their enzymatic activities. nih.govresearchgate.net

Organic Matter: Soil organic matter content generally has a positive influence on pesticide degradation. nih.gov It can enhance microbial activity by providing a carbon source and can also influence the bioavailability of the pesticide for microbial attack. mdpi.com

Moisture and Temperature: Soil moisture and temperature are critical for microbial activity and can significantly affect the rate of biological degradation. numberanalytics.comresearchgate.net

Microbial Activity: Microbial degradation is a primary pathway for the breakdown of many organic pesticides. nih.govwseas.com Soil microorganisms, including bacteria and fungi, possess a wide array of enzymes that can transform pesticides into less complex and often less toxic substances. nih.govresearchgate.net The rate of microbial degradation is dependent on the specific microbial populations present, their enzymatic capabilities, and the environmental conditions that support their growth and activity. researchgate.netnih.gov

Effects of Biochar Amendments on this compound Degradation Dynamics

Biochar, a carbon-rich material produced from the pyrolysis of biomass, is increasingly being investigated as a soil amendment to influence the fate of pesticides. mdpi.comnih.gov The addition of biochar to soil can have complex and sometimes contradictory effects on pesticide degradation.

Adsorption and Bioavailability: Biochar generally has a high surface area and porosity, which can significantly increase the adsorption of pesticides in amended soils. researchgate.netd-nb.info This increased adsorption can reduce the bioavailability of the pesticide to microorganisms, potentially slowing down the degradation rate. mdpi.comresearchgate.net

Microbial Stimulation and Degradation: Conversely, biochar can also stimulate microbial activity by improving soil properties such as pH, water-holding capacity, and by providing a habitat for microorganisms. mdpi.commdpi.com This enhancement of the microbial community can potentially lead to an increased rate of pesticide degradation. researchgate.net

Ecotoxicological Research of Pyrimidifen

Risk Assessment Frameworks for Pyrimidifen in Environmental Contexts

Assessment of this compound Residues in Environmental Samples

The application of this compound in agricultural settings necessitates the regular monitoring of its residues in various environmental compartments to ensure environmental safety. hpc-standards.com The assessment of these residues is crucial for understanding the potential for environmental exposure and for ensuring compliance with regulatory limits. Research has focused on developing and validating robust analytical methods for the detection and quantification of this compound in environmental matrices, primarily in water and soil.

The persistence of this compound in soil and water is a key factor driving the need for residue analysis. It is reported to have high persistence in both water and soil environments. scbt.com Consequently, sensitive and selective analytical techniques are required to accurately measure trace levels of this compound.

Analytical Methodologies

The determination of this compound residues in environmental samples is predominantly accomplished using advanced chromatographic techniques coupled with mass spectrometry. ekb.eg These methods offer high sensitivity and selectivity, which are essential for analyzing complex matrices like soil and water. ekb.egalsglobal.eu The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ekb.eg

Sample preparation is a critical step to extract and concentrate the analyte from the environmental sample and remove interfering substances. A widely used and effective sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. mdpi.com Other techniques include solid-phase extraction (SPE) and liquid-liquid extraction. alsglobal.euresearchgate.net

Research Findings in Water Samples

Several studies have focused on developing methods for the determination of multiclass pesticide residues, including this compound, in environmental water samples.

One such study developed and validated a rapid method using Gas Chromatography coupled with a Mass Spectrometry Detector (GC/MSD) for the analysis of 130 pesticide residues in water. researchgate.netdergipark.org.tr The sample preparation involved liquid-liquid extraction followed by concentration using a Kuderna-Danish apparatus. dergipark.org.tr The validation of this method for this compound demonstrated excellent precision and good recovery rates. researchgate.netdergipark.org.tr The limits of detection (LOD) and quantification (LOQ) were established at low parts-per-billion (ppb, or µg/L) levels. researchgate.netdergipark.org.tr

Table 1: Method Validation Data for this compound Analysis in Water by GC/MSD

| Parameter | Value | Spiked Concentration (ppb) |

|---|---|---|

| LOD (ppb) | 4.0 | N/A |

| LOQ (ppb) | 6.7 | N/A |

| Mean Recovery (%) | 89.4 | 10 |

| 95.0 | 50 |

Source: DergiPark, ResearchGate researchgate.netdergipark.org.tr

Another study developed a multi-residue method using QuEChERS extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of 55 pesticides in agricultural water. mdpi.comresearchgate.net This method also demonstrated high sensitivity and accuracy for this compound. The validation included determining the linearity, accuracy, precision, LOD, and LOQ. mdpi.com The clean-up procedure, a critical part of the QuEChERS method, was optimized using different sorbents, with a combination of ENVI-Carb and primary secondary amine (PSA) providing the best recovery results. mdpi.com

Table 2: Method Validation Data for this compound Analysis in Agricultural Water by LC-MS/MS

| Parameter | Value |

|---|---|

| Retention Time (min) | 9.5 |

| Precursor Ion (m/z) | 378.1 |

| Product Ion for Quantification (m/z) | 184.2 |

| Product Ion for Confirmation (m/z) | 150.2 |

| LOD (µg L⁻¹) | 0.02 - 3.0 (Range for 55 pesticides) |

| LOQ (µg L⁻¹) | 0.1 - 9.9 (Range for 55 pesticides) |

Source: MDPI, ResearchGate mdpi.comresearchgate.net

These studies show that reliable and sensitive methods are available for monitoring this compound residues in water. The choice between GC-MS and LC-MS/MS often depends on the specific properties of the pesticide and the other compounds being analyzed in a multi-residue method. ekb.eg The data generated from these assessments are vital for evaluating the environmental fate of this compound and for conducting ecological risk assessments. regulations.gov

Pyrimidifen Metabolism in Biological Systems

Pyrimidifen Metabolism in Animal Models

The metabolic processing of this compound in animals has been primarily investigated in mammalian models to ascertain its biochemical fate following exposure.

Studies in mammalian systems, particularly in laboratory rats, have demonstrated that this compound undergoes extensive metabolism following oral administration. The metabolic transformations primarily involve oxidative and hydrolytic reactions. Key metabolic pathways include the oxidation of the tert-butyl group and hydroxylation of the pyrimidine (B1678525) ring. Another significant pathway is the cleavage of the ether linkage, which results in the formation of distinct metabolites. These initial transformation products can then be further conjugated, for instance with glucuronic acid, to increase their water solubility and facilitate their elimination from the body.

The primary metabolites identified in rats are excreted mainly through the feces, with a smaller proportion eliminated in the urine. This efficient metabolism and excretion profile suggests a low likelihood of bioaccumulation in mammalian tissues.

Comparative studies on the metabolism of this compound have been conducted in various animal species, including rats and goats, to identify potential differences in metabolic handling. While the fundamental metabolic pathways, such as oxidation of the tert-butyl group and hydroxylation of the pyrimidine ring, are conserved across these species, quantitative variations in the profiles of the resulting metabolites have been noted.

In both rats and lactating goats, the core metabolic reactions are consistent. The cleavage of the ether bond is a notable pathway in both species. The similarity in the major metabolites found in different mammalian species suggests a largely conserved metabolic process. These comparative data are essential for extrapolating toxicological findings from animal studies to assess potential human health risks. nih.govnih.gov

| Species | Primary Metabolic Pathways | Key Metabolites |

| Rat | Oxidation, Hydroxylation, Ether cleavage | Products of tert-butyl oxidation and pyrimidine ring hydroxylation |

| Goat | Oxidation, Hydroxylation, Ether cleavage | Similar to metabolites found in rats |

In Vivo Metabolic Pathways of this compound in Mammalian Systems

This compound Metabolism in Plant Systems

The metabolism of this compound in plants is a key factor in determining its residue levels in agricultural commodities.

The uptake and movement of this compound have been examined in several crop species. Following application, this compound shows limited absorption through the leaf cuticle and has minimal translocation within the plant's vascular systems. europa.eu It predominantly remains on the surface of the treated plant parts. mdpi.com

This characteristic of limited systemic movement means that the majority of the applied compound is subject to environmental degradation processes, such as photodegradation on the plant surface. The small fraction that is absorbed into the plant tissue undergoes metabolic breakdown. europa.eu The lipophilicity of a pesticide, often indicated by its log Kow value, can influence its absorption by roots and subsequent translocation. unl.edu Generally, more lipophilic compounds tend to accumulate in the roots, while their translocation to shoots may be limited. unl.edunih.gov

Within plant tissues, this compound is metabolized through pathways that share similarities with those observed in animal models, primarily involving oxidation and hydroxylation reactions. europa.eusemanticscholar.org In various crop plants, the main metabolic transformations include the oxidation of the tert-butyl side chain and hydroxylation of the pyrimidine ring. phytocontrol.com

These initial metabolites can then undergo further conjugation with endogenous plant molecules, such as sugars, to form more polar glycosides. europa.eu These conjugated metabolites are typically more water-soluble and may be compartmentalized within the plant cell vacuoles or further metabolized. The biotransformation of this compound in plants ultimately leads to the formation of more polar and generally less active compounds. nih.gov This metabolic process, coupled with the compound's limited translocation, dictates the nature and quantity of residues found in treated crops. mdpi.com

| Plant System | Primary Metabolic Pathways | Common Metabolites |

| General | Oxidation, Hydroxylation, Conjugation | Oxidized and hydroxylated derivatives, Glycoside conjugates |

Analytical Methodologies for Pyrimidifen Research

Extraction and Sample Preparation Techniques for Pyrimidifen and its Metabolites

The initial and most critical step in the analysis of this compound is the extraction of the target analyte from the sample matrix. The choice of extraction technique depends on the complexity of the sample, the physicochemical properties of this compound, and the desired level of sensitivity.

Liquid-Liquid Extraction (LLE) Approaches for this compound

Liquid-liquid extraction (LLE) is a conventional and widely used technique for the separation of compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. phenomenex.com For pesticide residue analysis, including this compound, LLE serves as a fundamental method for sample cleanup and concentration. phenomenex.com The principle of LLE relies on the partitioning of the analyte between the two phases, where a solvent in which this compound is more soluble is used to extract it from the initial sample solution. phenomenex.com